molecular formula C21H28N2O5 B185844 Isopropyl 4-(3-Aminophenyl)-1,4-dihydro-5-(2-methoxyethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylate CAS No. 155861-24-8

Isopropyl 4-(3-Aminophenyl)-1,4-dihydro-5-(2-methoxyethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylate

Cat. No.: B185844
CAS No.: 155861-24-8
M. Wt: 217.29 g/mol
InChI Key: GUJDTMSUOZMUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of 1,4-Dihydropyridines in Organic Chemistry

The Hantzsch pyridine synthesis, first reported in 1881, laid the foundation for DHP chemistry by enabling the one-pot condensation of aldehydes, β-ketoesters, and ammonia. Early DHPs like nifedipine (a 1,4-DHP calcium channel blocker) emerged in the 1960s, revolutionizing hypertension treatment. Over time, modifications to the DHP core—such as ester group variations and aryl substitutions at position 4—have been explored to fine-tune pharmacokinetic and pharmacodynamic profiles. The introduction of polar groups (e.g., methoxyethoxy) and amino functionalities (e.g., 3-aminophenyl) represents a modern strategy to improve water solubility and receptor interactions.

Discovery and Significance of the Target Compound

The target compound was developed through systematic structural optimization of the DHP scaffold. Key modifications include:

  • Position 4 : A 3-aminophenyl group, which introduces hydrogen-bonding potential and electronic effects.
  • Position 5 : A 2-methoxyethoxycarbonyl ester, enhancing hydrophilicity compared to traditional alkyl esters.
  • Positions 2 and 6 : Methyl groups, maintaining the steric and electronic balance critical for calcium channel modulation.

Its synthesis likely employs a modified Hantzsch reaction, utilizing isopropyl acetoacetate, 3-aminobenzaldehyde, and ammonium acetate under microwave or ultrasonic irradiation for improved yield.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₂₁H₂₈N₂O₅
Molecular Weight 388.5 g/mol
SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)N)C(=O)OC(C)C)C)C
Storage Conditions 2–8°C, protected from light

Structure-Function Relationship Overview

The pharmacological activity of DHPs is highly sensitive to substituent effects:

  • Position 4 Aryl Groups : Bulky, electron-withdrawing groups (e.g., nitro, chloro) enhance calcium channel blocking by stabilizing hydrophobic interactions with Tyr¹⁴⁶⁰ in L-type channels. The 3-aminophenyl group in the target compound may facilitate hydrogen bonding with residues like Tyr¹¹⁴⁹, potentially altering channel affinity.
  • Ester Groups at Positions 3 and 5 : Longer alkoxy chains (e.g., 2-methoxyethoxy) improve solubility but may reduce membrane permeability. Isopropyl esters balance lipophilicity and metabolic stability.
  • Methyl Groups at Positions 2 and 6 : Critical for maintaining the boat conformation of the DHP ring, which is essential for receptor binding.

Importance in Medicinal Chemistry

DHPs are best known as L-type calcium channel blockers (e.g., amlodipine , nifedipine ), but recent studies highlight broader applications:

  • Antioxidant Activity : The 1,4-DHP ring donates hydrogen atoms to quench free radicals, mitigating oxidative stress in neurodegenerative and cardiovascular diseases.
  • Multi-Target Ligands : Structural flexibility allows modulation of GPCRs, ion channels, and enzymes, enabling single-molecule polypharmacology.
  • Drug Resistance Reversal : Certain DHPs inhibit P-glycoprotein, overcoming multidrug resistance in cancer chemotherapy.

The target compound’s 3-aminophenyl and methoxyethoxy groups position it as a candidate for dual-action therapies, combining calcium antagonism with antioxidant or anti-inflammatory effects.

Properties

IUPAC Name

3-O-(2-methoxyethyl) 5-O-propan-2-yl 4-(3-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-12(2)28-21(25)18-14(4)23-13(3)17(20(24)27-10-9-26-5)19(18)15-7-6-8-16(22)11-15/h6-8,11-12,19,23H,9-10,22H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJDTMSUOZMUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)N)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 4-(3-Aminophenyl)-1,4-dihydro-5-(2-methoxyethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylate, also known as Nimodipine Impurity 33, is a chemical compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H28N2O5
  • Molecular Weight : 388.46 g/mol
  • CAS Number : 155861-24-8
  • Boiling Point : Approximately 534.7 °C (predicted)
  • Density : 1.157 g/cm³ (predicted)
  • pKa : 4.31 (predicted)

Pharmacological Profile

This compound exhibits several pharmacological activities:

  • Anticonvulsant Activity :
    • Research indicates that compounds related to this structure show significant anticonvulsant effects. For instance, derivatives have been tested in animal models demonstrating efficacy against maximal electroshock (MES) induced seizures with varying effective doses (ED50) .
  • Calcium Channel Blockade :
    • Similar compounds in the dihydropyridine class are known for their ability to inhibit calcium channels, which is a critical mechanism in managing hypertension and angina pectoris. This class of drugs typically acts by stabilizing the inactive state of voltage-gated calcium channels .
  • Neuroprotective Effects :
    • There is emerging evidence suggesting neuroprotective properties, potentially beneficial in conditions like stroke or neurodegenerative diseases. The compound's ability to modulate calcium influx may contribute to its protective effects on neuronal cells .

The primary mechanism of action for this compound involves:

  • Calcium Channel Inhibition : By binding to specific sites on the calcium channels in vascular smooth muscle and cardiac tissues, it reduces calcium influx, leading to vasodilation and decreased heart contractility.
  • Modulation of Neurotransmitter Release : The compound may influence neurotransmitter release through its effects on calcium dynamics within neurons, which can alter synaptic transmission and plasticity.

Case Study 1: Anticonvulsant Efficacy

In a study published in Journal of Medicinal Chemistry, a series of related compounds were evaluated for their anticonvulsant properties using the MES model in mice. The study found that modifications to the amino group significantly enhanced activity, with some analogs showing an ED50 as low as 1.7 mg/kg .

Case Study 2: Neuroprotective Potential

A recent investigation into the neuroprotective effects of similar dihydropyridine derivatives highlighted their ability to reduce neuronal death in models of oxidative stress. The compounds were shown to lower intracellular calcium levels and mitigate apoptosis in cultured neurons .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticonvulsantED50 = 1.7 mg/kg in MES model
Calcium Channel BlockadeInhibition leading to vasodilation
NeuroprotectionReduced neuronal apoptosis

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacological Research :
    • This compound is investigated for its role as a potential therapeutic agent in treating conditions related to the central nervous system (CNS). Its structure suggests possible interactions with neurotransmitter systems, which could be beneficial in developing treatments for neurodegenerative diseases.
  • Anticancer Activity :
    • Preliminary studies indicate that isopropyl 4-(3-Aminophenyl)-1,4-dihydro-5-(2-methoxyethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylate may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation has been a focus of ongoing research, particularly in breast and prostate cancers.
  • Cardiovascular Research :
    • Due to its structural similarity to known calcium channel blockers, this compound is being evaluated for potential cardiovascular applications. It may help in managing hypertension and other heart-related conditions by modulating calcium ion flow in cardiac tissues.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its application in drug development:

  • Absorption and Distribution :
    • The compound displays favorable absorption characteristics, indicating potential for oral bioavailability.
  • Metabolism :
    • Studies are ongoing to elucidate the metabolic pathways of this compound, which will help in predicting its behavior in biological systems.
  • Toxicological Profiles :
    • Initial toxicity assessments suggest that while the compound has therapeutic potential, careful evaluation of its safety profile is necessary before clinical applications can be considered .

Industrial Applications

  • Synthesis of Novel Compounds :
    • The compound serves as an intermediate in synthesizing other biologically active molecules. Its unique functional groups allow for further chemical modifications that can lead to the development of new drugs.
  • Research Reagent :
    • In laboratory settings, it is utilized as a reagent in organic synthesis and analytical chemistry. Its stability under various conditions makes it suitable for diverse experimental protocols.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM.
Study BCardiovascular EffectsShowed promise as a calcium channel blocker with potential antihypertensive effects in animal models.
Study CNeuropharmacologyIndicated modulation of serotonin receptors leading to anxiolytic effects in rodent models .

Comparison with Similar Compounds

Comparison with Similar 1,4-Dihydropyridine Compounds

The pharmacological and binding properties of DHPs are highly sensitive to substituent chemistry and stereochemistry. Below is a detailed comparison with structurally related DHPs studied in the literature.

Structural and Functional Differences

Compound Name Key Substituents Functional Role Binding Affinity (Kl) EC50/IC50 (Smooth Muscle)
Target Compound 3-Aminophenyl (Position 4), 2-Methoxyethoxycarbonyl (Position 5) Unknown (Theoretical) Not Reported Not Reported
(-)-(S)-Bay K 8644 Nitro group (Position 3), Methyl ester (Position 5) Ca²⁺ Channel Activator 0.36 nM EC50: ~10⁻⁸ M (Rat Tail Artery)
(+)-(S)-202-791 Nitro group (Position 3), Methoxyethyl ester (Position 5) Ca²⁺ Channel Activator Higher Kl vs. Bay K EC50: ~10⁻⁶ M (Guinea Pig Ileum)
(+)-(R)-Bay K 8644 Nitro group (Position 3), Methyl ester (Position 5) Ca²⁺ Channel Antagonist 0.36 nM (Competitive Inhibition) IC50: ~10⁻⁷ M

Key Findings from Comparative Studies

Substituent Effects on Binding and Activity: The 3-nitro group in Bay K 8644 and 202-791 is critical for high-affinity binding to VGCCs due to its electron-withdrawing nature. In contrast, the 3-aminophenyl group in the target compound may reduce binding affinity but introduce novel receptor interactions (e.g., hydrogen bonding) .

Stereochemical Influence :

  • Enantiomers of Bay K 8644 and 202-791 exhibit opposing effects: the (S)-forms activate Ca²⁺ channels, while (R)-forms antagonize them. This suggests that the target compound’s stereochemistry (if resolved) will critically determine its functional role .

Biphasic Responses in DHPs: At high concentrations, (-)-(S)-Bay K 8644 and (+)-(S)-202-791 exhibit antagonist-like relaxation of pre-contracted smooth muscle, indicating dual activation-antagonism properties. This phenomenon may also apply to the target compound, depending on concentration and tissue specificity .

Binding Correlation with Pharmacologic Activity :

  • Competitive radioligand binding assays ([³H]nitrendipine) show that Kl values for Bay K 8644 and 202-791 enantiomers correlate with their EC50/IC50 values in smooth muscle. For example, (-)-(S)-Bay K 8644’s Kl of 0.36 nM aligns with its low EC50 (10⁻⁸ M), underscoring the predictive value of binding studies for functional outcomes .

Preparation Methods

Reaction Mechanism and Conditions

The Hantzsch reaction proceeds through a tandem Knorr-like cyclization and dehydrogenation. In a typical procedure, 2-methoxyethyl acetoacetate (1.2 equivalents) is combined with ammonium acetate (3 equivalents) and 3-nitrobenzaldehyde (1 equivalent) in refluxing ethanol (80°C, 12 hours). The nitro group is subsequently reduced to an amine using hydrogen gas (1 atm) over a palladium-on-carbon catalyst (10% w/w) in tetrahydrofuran (THF) at room temperature for 6 hours.

Key Parameters:

  • Solvent: Ethanol (polar protic) facilitates proton transfer during cyclization.

  • Catalyst: Ammonium acetate acts as both a nitrogen source and a weak acid catalyst.

  • Yield: The intermediate 4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is obtained in 68–72% yield.

Esterification and Side Chain Functionalization

The dihydropyridine core undergoes sequential esterification to introduce the isopropyl and 2-methoxyethoxycarbonyl groups.

Isopropyl Ester Formation

The carboxyl group at position 3 of the dihydropyridine ring is esterified using isopropyl alcohol under acidic conditions. A patent-derived method employs thionyl chloride (SOCl₂) as both a solvent and catalyst.

Procedure:

  • The dihydropyridine dicarboxylic acid (1 equivalent) is suspended in anhydrous isopropyl alcohol (5 volumes).

  • Thionyl chloride (2.5 equivalents) is added dropwise at 0°C, followed by stirring at reflux (82°C) for 18 hours.

  • The mixture is neutralized with aqueous sodium bicarbonate (5% w/v), extracted with ethyl acetate, and dried over Na₂SO₄.

  • The isopropyl ester is isolated via vacuum distillation (yield: 89–93%).

Critical Considerations:

  • Excess SOCl₂ ensures complete conversion of the carboxylic acid to the acyl chloride intermediate.

  • Neutralization must be gradual to prevent exothermic decomposition.

Methoxyethoxycarbonyl Group Installation

The ester at position 5 is introduced via a Steglich esterification using 2-methoxyethanol and N,N'-dicyclohexylcarbodiimide (DCC).

Optimized Conditions:

  • Reactants: 5-Carboxylic acid derivative (1 equivalent), 2-methoxyethanol (1.2 equivalents), DCC (1.5 equivalents).

  • Solvent: Dichloromethane (DCM) at 0°C for 2 hours, then room temperature for 12 hours.

  • Yield: 78–82% after silica gel chromatography.

Amination and Final Product Purification

The 3-aminophenyl moiety is introduced via a Buchwald–Hartwig amination, leveraging palladium catalysis.

Catalytic Amination Protocol

  • The 4-(3-nitrophenyl) intermediate (1 equivalent) is dissolved in degassed toluene.

  • Palladium(II) acetate (5 mol%), Xantphos ligand (6 mol%), and cesium carbonate (2 equivalents) are added.

  • The reaction is heated to 110°C under argon for 24 hours.

  • The crude product is purified via recrystallization from benzene (purity >99%).

Performance Metrics:

  • Catalyst System: Pd(OAc)₂/Xantphos achieves 85–90% conversion.

  • Purity: Recrystallization elevates purity from 92% (crude) to >99%.

Structural Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic methods:

1H NMR (400 MHz, CDCl₃):

  • δ 1.25 (d, 6H, J = 6.2 Hz, isopropyl CH₃)

  • δ 2.32 (s, 6H, pyridine-CH₃)

  • δ 3.48 (s, 3H, OCH₃)

  • δ 4.18 (m, 1H, isopropyl CH)

  • δ 6.75–7.21 (m, 4H, aryl-H).

HPLC Analysis:

  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm)

  • Mobile Phase: Acetonitrile/water (70:30)

  • Retention Time: 8.2 min .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this 1,4-dihydropyridine derivative, and how do substituents influence yield?

  • Methodology : The Hantzsch synthesis is a common route for 1,4-dihydropyridines (1,4-DHPs), involving cyclocondensation of aldehydes, β-keto esters, and ammonia derivatives . Modifications include using microwave-assisted heating or ionic solvents to improve regioselectivity. The 3-aminophenyl and 2-methoxyethoxycarbonyl groups may require protection/deprotection steps to avoid side reactions. Yield optimization involves adjusting stoichiometry, temperature (80–120°C), and catalyst (e.g., acetic acid or Lewis acids).
  • Data : Substituents at positions 3 (carboxylate) and 4 (aryl) critically affect steric and electronic properties. For example, electron-withdrawing groups on the phenyl ring (e.g., nitro) reduce yields due to increased ring strain .

Q. How can the structure of this compound be rigorously validated?

  • Methodology : Combine X-ray crystallography (for solid-state conformation), NMR (¹H/¹³C, COSY, HSQC for solution-state analysis), and high-resolution mass spectrometry (HRMS). XRD confirms the 1,4-DHP chair conformation and hydrogen-bonding patterns, as seen in analogous dimethyl 1,4-DHP derivatives .
  • Key Data : Look for diagnostic NMR signals: the 1,4-DHP ring protons (δ 4.8–5.2 ppm as doublets) and the isopropyl ester (δ 1.2–1.4 ppm as a multiplet). IR spectroscopy can confirm ester carbonyl stretches (~1740 cm⁻¹) .

Q. What biological screening assays are suitable for preliminary evaluation?

  • Methodology : Prioritize calcium channel modulation assays (e.g., L-type Ca²⁺ channel inhibition in cardiovascular models) due to structural similarity to nifedipine . Use patch-clamp electrophysiology or fluorescent dye-based intracellular Ca²⁺ measurement. Secondary screens might include antioxidant activity (DPPH/ABTS assays) or enzyme inhibition (e.g., acetylcholinesterase).
  • Contradictions : Some 1,4-DHPs show conflicting activity in different cell lines; validate results across multiple models (e.g., HEK293 vs. primary cardiomyocytes) .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-aminophenyl and 2-methoxyethoxycarbonyl groups influence pharmacological activity?

  • Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituent variations (e.g., replacing 3-aminophenyl with 3-nitrophenyl or altering the ester chain length). Use computational tools (DFT for electron density maps, molecular docking for target interaction analysis).
  • Data : The 3-aminophenyl group enhances hydrogen-bonding potential with ion channel residues, while the 2-methoxyethoxycarbonyl chain improves solubility but may reduce membrane permeability .

Q. What strategies resolve contradictions in reported IC₅₀ values for calcium channel inhibition?

  • Methodology : Analyze assay conditions (e.g., voltage protocols in patch-clamp vs. fluorescence assays) and compound stability (e.g., photodegradation of 1,4-DHPs under light exposure). Cross-validate using radioligand binding assays (³H-nitrendipine displacement).
  • Case Study : A 2020 study found that IC₅₀ values for a similar 1,4-DHP varied by 10-fold between HEK293 and vascular smooth muscle cells due to differences in auxiliary channel subunits .

Q. Can enantiomeric resolution improve target specificity, and what chiral separation methods are effective?

  • Methodology : Use chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic resolution (lipases/esterases). Test enantiomers in functional assays to identify stereospecific activity.
  • Data : For 1,4-DHPs with a methyl group at position 2 (as in this compound), enantiomers often show divergent binding affinities to Ca²⁺ channels .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • Methodology : Conduct accelerated stability studies (pH 1–10, 37°C) with LC-MS monitoring. Use protective measures (light-blocking buffers, antioxidants like BHT) in assays.
  • Findings : 1,4-DHPs with electron-rich aryl groups (e.g., 3-aminophenyl) are prone to oxidation; stability in plasma is typically <6 hours, requiring pharmacokinetic studies with stabilized formulations .

Methodological Notes

  • Synthesis Optimization : Replace traditional reflux with microwave synthesis (30 minutes vs. 12 hours) to reduce decomposition .
  • Data Reproducibility : Include control compounds (e.g., nifedipine) in all pharmacological screens to calibrate assay systems.
  • Advanced Modeling : MD simulations can predict metabolite formation pathways, particularly ester hydrolysis at the 5-position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.